Nicotinonitrile oxide
Description
The Unique Role of N-Oxides in Heterocyclic Chemistry
The introduction of an N-oxide functionality to a heterocyclic ring, such as in pyridine (B92270), profoundly alters the molecule's electronic properties and reactivity. researchgate.netresearchgate.net The N-oxide group, with its semi-polar N⁺-O⁻ bond, acts as an internal zwitterion, leading to a significant dipole moment and increased polarity compared to the parent heterocycle. scripps.edu This modification has several important consequences for the reactivity of the molecule.
The N-oxide group is electron-donating through resonance, which increases the electron density at the ortho (2 and 6) and para (4) positions of the pyridine ring. bohrium.com This enhanced electron density makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine, which is generally unreactive towards electrophiles. bohrium.com Conversely, the N-oxide group is electron-withdrawing inductively, which, combined with the resonance effect, activates the same positions for nucleophilic substitution. semanticscholar.orgresearchgate.net This dual reactivity makes pyridine N-oxides versatile synthons in organic chemistry.
Furthermore, the N-oxide oxygen atom can itself act as a nucleophile or a leaving group, participating in a variety of transformations. arkat-usa.org These properties have established N-oxides as crucial intermediates in the synthesis of a wide array of functionalized heterocyclic compounds. researchgate.net
Evolution of Pyridine N-Oxide Research
The exploration of pyridine N-oxide chemistry dates back to the early 20th century. One of the first reported syntheses of pyridine N-oxide was by Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidizing agent. orgsyn.orgwikipedia.org Over the decades, research has led to the development of a variety of more efficient and selective methods for the N-oxidation of pyridines.
Early methods often relied on strong peracids. arkat-usa.org Subsequently, the use of hydrogen peroxide in acetic acid became a common and effective method for preparing pyridine N-oxides. arkat-usa.orgorgsyn.org The ongoing quest for milder and more environmentally benign reagents has led to the exploration of various catalytic systems. For instance, the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide has been shown to be highly efficient for the N-oxidation of a range of substituted pyridines. arkat-usa.org More recent advancements include the use of electrochemically generated peroxodicarbonate, offering a sustainable approach to N-oxide synthesis.
The deoxygenation of pyridine N-oxides to their parent pyridines is also a crucial transformation, allowing the N-oxide to be used as a temporary activating group. A variety of reagents and methods have been developed for this purpose, including trivalent phosphorus compounds and catalytic hydrogenation. acs.org This continuous evolution of synthetic methodologies has significantly expanded the utility of pyridine N-oxides in organic synthesis.
Positioning of Nicotinonitrile Oxide within Pyridine Chemistry
This compound holds a specific and interesting position within the family of pyridine derivatives. It is structurally a derivative of both nicotinonitrile (3-cyanopyridine) and pyridine N-oxide. wikipedia.org The presence of the electron-withdrawing cyano group at the 3-position significantly influences the electronic properties and reactivity of the pyridine N-oxide ring.
Theoretical studies have shown that the cyano group, being a strong electron-withdrawing group, modulates the electron distribution within the pyridine N-oxide ring. The interplay between the electron-donating resonance effect of the N-oxide and the electron-withdrawing nature of the cyano group creates a unique reactivity pattern. Compared to unsubstituted pyridine N-oxide, the electron density at the 2, 4, and 6 positions in this compound is reduced, yet these positions remain activated for certain nucleophilic and electrophilic reactions. The specific electronic nature of this compound makes it a valuable precursor for the synthesis of various substituted pyridines that might be difficult to access through other routes. google.com
Fundamental Structural and Electronic Characteristics of this compound
The chemical and physical properties of this compound are a direct consequence of its molecular structure. The molecule consists of a planar pyridine ring with an oxygen atom attached to the nitrogen and a cyano group at the 3-position. nih.govnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂O | nih.gov |
| Molecular Weight | 120.11 g/mol | nih.gov |
| Melting Point | 172-175 °C | chemicalbook.com |
| Topological Polar Surface Area | 49.3 Ų | nih.gov |
| IUPAC Name | 1-oxidopyridin-1-ium-3-carbonitrile | nih.gov |
Spectroscopic data provides further insight into the structure and bonding of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Observed Data | Reference(s) |
| ¹³C NMR | Spectral data available in PubChem | nih.gov |
| IR Spectroscopy | Key vibrational frequencies can be correlated to the C≡N and N-O stretching modes. | rsc.org |
| Mass Spectrometry | GC-MS data available in public databases. | nih.gov |
The detailed analysis of these structural and electronic parameters is crucial for understanding the reactivity of this compound and for predicting its behavior in chemical reactions. This fundamental knowledge underpins its application as a versatile building block in the synthesis of more complex and potentially biologically active molecules.
Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O |
|---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
pyridine-3-carbonitrile oxide |
InChI |
InChI=1S/C6H4N2O/c9-8-5-6-2-1-3-7-4-6/h1-4H |
InChI Key |
GWLAKCWJILJRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#[N+][O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Nicotinonitrile Oxide
Catalytic Oxidation Approaches to N-Oxidation
The direct oxidation of the nitrogen atom in the pyridine (B92270) ring of nicotinonitrile is the primary route to obtaining nicotinonitrile oxide. Catalytic methods are favored as they enhance reaction rates and selectivity, particularly in large-scale industrial applications.
Transition Metal and Heteropolyacid Catalysis (e.g., Silicomolybdic Acid, Phosphomolybdic Acid, Phosphotungstic Acid, Sodium Tungstate)
To improve the efficiency of the hydrogen peroxide oxidation, various catalysts are employed. Heteropolyacids and transition metal salts have proven particularly effective. evitachem.com Catalysts such as silicomolybdic acid, phosphomolybdic acid, and phosphotungstic acid are explicitly mentioned in methods designed for high-yield, high-selectivity synthesis. google.compatsnap.com These catalysts, often used in conjunction with sulfuric acid as a co-catalyst, facilitate the efficient transfer of oxygen from the peroxide to the nitrogen atom of the pyridine ring. google.compatsnap.com
In one described method, silicomolybdic acid is used as the catalyst, with its consumption being only 0.5%-0.9% of the nicotinonitrile mass. google.comgoogle.com This catalytic system, combined with hydrogen peroxide at 75-95°C, results in high yields of this compound. google.comgoogle.com Other catalysts, such as sodium tungstate, have also been noted for their effectiveness in similar oxidation reactions, typically yielding products in the 80-85% range. google.com The use of these catalysts is a significant advancement over earlier methods that may have used more expensive or less efficient catalysts like methyltrioxorhenium. google.compatsnap.com
Chemoselective Oxidation Strategies
A major challenge in the synthesis of this compound is achieving chemoselectivity—the preferential oxidation of the pyridine nitrogen over other potential oxidation pathways, such as the hydrolysis of the cyano group.
Controlling N-Oxide Formation over Other Oxidation Pathways
When 3-cyanopyridine (B1664610) is oxidized, a common side reaction is the hydrolysis of the nitrile functional group to an amide, which can then be oxidized to form nicotinamide-N-oxide. google.compatsnap.com The presence of this byproduct complicates purification and can negatively impact the yield of subsequent reactions, such as the synthesis of 2-chloronicotinic acid. google.compatsnap.com The use of specific heteropolyacid catalysts like silicomolybdic, phosphomolybdic, or phosphotungstic acids in combination with sulfuric acid and hydrogen peroxide has been shown to provide high selectivity for the desired N-oxide, minimizing the formation of the nicotinamide-N-oxide byproduct. google.compatsnap.com This high selectivity is a key advantage of these modern catalytic methods. google.com
Minimization of Byproduct Generation in Industrial Scale Synthesis
The minimization of byproducts is a critical factor for the economic viability and efficiency of industrial-scale synthesis. The catalytic methods described in patent literature demonstrate high yields and purities suitable for industrial production. google.compatsnap.com For instance, processes using heteropolyacid catalysts report achieving yields of this compound exceeding 94% with purities greater than 95%. google.compatsnap.com These methods are designed to be scalable, as illustrated by examples carried out in large-volume reactors, successfully producing hundreds of kilograms of the product with low levels of impurities. google.compatsnap.comgoogle.com
Research Findings on this compound Synthesis
| Catalyst | Oxidant | Temperature | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Silicomolybdic Acid | 30% H₂O₂ | 75-85°C | 95.1% | 96.3% | google.com |
| Phosphomolybdic Acid | 30% H₂O₂ | 86-94°C | 96.1% | 95.3% | patsnap.com |
Green Chemistry Principles in this compound Synthesis
Modern synthetic approaches increasingly incorporate principles of green chemistry to reduce environmental impact. The synthesis of this compound is an area where such principles have been applied. The use of hydrogen peroxide as the primary oxidant is a key green feature, as its only byproduct is water. wikipedia.orgresearchgate.net Furthermore, the reactions are often carried out in water as a solvent, avoiding the use of volatile or hazardous organic solvents. google.compatsnap.com
Elucidating the Reactivity and Transformation Pathways of Nicotinonitrile Oxide
Hydrolytic Transformations and Derivative Formation
The presence of both a nitrile group and an N-oxide function in nicotinonitrile oxide allows for various hydrolytic transformations, leading to the formation of important derivatives such as nicotinic acid N-oxide and nicotinamide (B372718) N-oxide.
Mechanism of Hydrolysis to Nicotinic Acid N-Oxide
This compound can be hydrolyzed to nicotinic acid N-oxide. wikipedia.org This transformation involves the conversion of the nitrile group into a carboxylic acid group while the N-oxide moiety remains intact. The hydrolysis can be achieved through various methods, including in an aqueous solution. evitachem.com
The reaction proceeds through the nucleophilic attack of water on the carbon atom of the nitrile group. This is followed by a series of proton transfer steps, ultimately leading to the formation of a carboxylic acid. The N-oxide group, being relatively stable under these conditions, is preserved throughout the reaction.
Alkaline Hydrolysis to Nicotinamide N-Oxide
Under alkaline conditions, the hydrolysis of this compound can selectively yield nicotinamide N-oxide. orgsyn.org This process is a significant synthetic route for producing this valuable compound. The reaction is typically carried out using a base, such as sodium hydroxide, at elevated temperatures. The alkaline environment facilitates the partial hydrolysis of the nitrile group to a primary amide, while minimizing the further hydrolysis to the carboxylic acid.
This selective conversion is crucial as nicotinamide N-oxide has been prepared through this method, highlighting its preparative importance. orgsyn.org The reaction conditions can be optimized to maximize the yield of the desired amide.
Nucleophilic Reactivity at the Pyridine (B92270) Ring
The pyridine N-oxide ring is generally more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. scripps.edumatanginicollege.ac.in In this compound, the presence of the electron-withdrawing cyano group at the 3-position further influences the reactivity of the pyridine ring. The N-oxide group increases electron density at the 2- and 4-positions through resonance, making these positions more susceptible to electrophilic attack. Conversely, the inductive effect of the N-oxide oxygen and the cyano group makes the ring electron-deficient and thus more reactive towards nucleophiles, particularly at the 2- and 4-positions. scripps.eduuoanbar.edu.iq
Nucleophilic substitution reactions on the pyridine N-oxide ring are generally faster than on the corresponding pyridine. scripps.edu The outcome of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.
Electrophilic Reactivity on the N-Oxygen Atom
The oxygen atom of the N-oxide group in this compound is a site of electrophilic reactivity. tue.nl It can react with various electrophiles. This reactivity is a general feature of pyridine N-oxides, where the oxygen atom can act as a nucleophile. scripps.edu For instance, the oxygen atom can be protonated in acidic media or acylated. scripps.eduwikipedia.org This initial reaction with an electrophile activates the pyridine ring for subsequent reactions, such as nucleophilic attack. scripps.edu The electrophilic character of the oxygen atom plays a crucial role in many of the transformations that pyridine N-oxides undergo. tue.nl
Cycloaddition Reactions with this compound as a Dipole (general nitrile oxide chemistry)
This compound, as a nitrile oxide, can participate in 1,3-dipolar cycloaddition reactions. chem-station.com Nitrile oxides are valuable 1,3-dipoles that react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. chem-station.comnih.gov These reactions are a powerful tool in organic synthesis for constructing isoxazoles and isoxazolines. nih.govyoutube.com
In these reactions, the nitrile oxide acts as the four-electron component, and the dipolarophile provides the two-electron component. The reaction is typically concerted and proceeds through a cyclic transition state. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reactants. mdpi.com Metal-catalyzed versions of these cycloadditions have also been developed to enhance reactivity and selectivity. rsc.org
Mechanistic Investigations of Nicotinonitrile Oxide Reactions
Detailed Reaction Mechanisms of N-Oxidation
The formation of nicotinonitrile oxide from nicotinonitrile typically involves oxidation of the pyridine (B92270) nitrogen atom. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to a variety of chemical transformations. evitachem.com
Oxidative Methods: A common and efficient method for the synthesis of nicotinonitrile 1-oxide is the oxidation of nicotinonitrile. evitachem.com This can be achieved using various oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst like acetylacetone (B45752) or sodium molybdate (B1676688) can yield up to 95% of the N-oxide at elevated temperatures (around 90 °C). evitachem.com Other potent oxidizing agents like trifluoroperacetic acid and methyltrioxorhenium(VII) are also effective, particularly for heterocyclic amines like pyridine which require more forceful conditions for oxidation. chem-station.com
The general mechanism for N-oxidation of tertiary amines, including pyridine derivatives, involves the attack of the amine's lone pair of electrons on the oxidant. chem-station.com In the case of hydrogen peroxide, the reaction is often catalyzed by a metal species which forms a more reactive peroxo complex. The reaction with methyltrioxorhenium (MTO) and urea (B33335) hydrogen peroxide (UHP) provides a catalytic route to N-oxides. chem-station.com
Electronic Effects Governing N-Oxide Reactivity
The introduction of the N-oxide functional group drastically changes the electronic landscape of the nicotinonitrile molecule. evitachem.com This is due to the polarization of the N-O bond, which introduces a significant dipole moment. scripps.edu
Key Electronic Features:
Pyridine Ring: The core is a six-membered aromatic ring containing a nitrogen atom. evitachem.com
Cyano Group: The electron-withdrawing cyano group at the 3-position influences the molecule's polarity and reactivity. evitachem.com
N-Oxide Functional Group: This group increases the electron density on the pyridine ring through resonance, enhancing its nucleophilicity. At the same time, the positively charged nitrogen atom makes the ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. evitachem.comscripps.edu
The mesomeric forms of pyridine N-oxide illustrate the dual nature of its reactivity, allowing for attack by both electrophiles and nucleophiles. scripps.edu The N-oxide is a weaker base compared to the parent pyridine. scripps.edu This alteration in electronic properties makes this compound a versatile intermediate in organic synthesis, participating in reactions such as nucleophilic substitutions, reductions, and condensations. evitachem.com
Regioselectivity and Stereoselectivity in N-Oxide Functionalization
The functionalization of this compound often proceeds with a high degree of regioselectivity and stereoselectivity, which is crucial for its application in the synthesis of complex molecules.
Regioselectivity: The N-oxide group directs incoming electrophiles and nucleophiles to specific positions on the pyridine ring. Generally, nucleophilic attack is favored at the 2- and 4-positions. scripps.edu This is because the N-oxide can stabilize the negative charge in the transition state at these positions through resonance. The regioselectivity of nucleophilic addition to N-activated pyridines has been a subject of extensive study, with the outcome often depending on the nature of the nucleophile and the activating group. researchgate.net
Stereoselectivity: In reactions involving the creation of new stereocenters, the use of chiral N-oxides as catalysts or ligands can induce high levels of stereoselectivity. Chiral heteroaromatic N-oxides are effective organocatalysts, particularly in reactions involving organosilicon reagents, due to the strong affinity of the N-oxide oxygen for silicon. nih.gov For instance, in the 1,3-bis-indolylation of 2-nitroglycals, high regioselectivity and stereoselectivity have been achieved, leading to the formation of specific isomers. nih.gov
Computational Mechanistic Studies (e.g., Transition State Analysis)
Computational chemistry plays a vital role in elucidating the detailed mechanisms of reactions involving this compound. core.ac.uk Techniques like Density Functional Theory (DFT) are employed to study reaction pathways, transition states, and the electronic factors that govern reactivity and selectivity.
Cooperative Vinylogous Anomeric-Based Oxidation (CVABO): Recent studies have explored the synthesis of nicotinonitrile derivatives through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism. researchgate.netacs.org This mechanism is driven by the anomeric effect, which involves the stabilizing interaction of a heteroatom lone pair with an adjacent anti-bonding orbital. rsc.org Computational studies can model the transition states of such reactions, providing insights into the role of catalysts and the factors controlling the reaction's efficiency and selectivity. acs.orgrsc.org
Imine-Enamine Tautomerization: In certain oxidation reactions of related benzylpyridines, computational studies have been used to investigate the initial imine-enamine tautomerization, which is a key step in the reaction mechanism. rsc.org DFT calculations can quantify the equilibrium constants for these tautomerizations, providing a deeper understanding of the substrate's reactivity. rsc.org
Catalysis in the Chemistry of Nicotinonitrile Oxide
Catalyst Design for Efficient Nicotinonitrile Oxidation
The direct oxidation of the nitrogen atom in the pyridine (B92270) ring of nicotinonitrile is a key transformation for which various catalytic systems have been designed. The goal is to achieve high conversion and selectivity to the desired N-oxide, often using environmentally benign oxidants.
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable chemical processes. For the N-oxidation of pyridines, including nicotinonitrile, several types of solid catalysts have been investigated.
Tungsten-loaded titanium dioxide (TiO2) has been studied as a heterogeneous catalyst for the oxidation of pyridines to their corresponding N-oxides using hydrogen peroxide as a green oxidant. nih.gov These catalysts are synthesized by a simple impregnation technique and have demonstrated efficacy under mild conditions, such as room temperature. nih.gov The solid nature of the catalyst allows for easy separation from the reaction products. nih.gov Similarly, titanosilicate molecular sieves, particularly Ti-MWW, have shown high activity and selectivity (over 99%) for the oxidation of pyridine with hydrogen peroxide. wikipedia.org
Polymeric ion exchange resins, such as those containing sulfonic acid or carboxylic acid groups, can also serve as effective heterogeneous catalysts for the N-oxidation of pyridine derivatives with hydrogen peroxide at elevated temperatures. nih.gov For instance, a methanolic solution of 2-chloropyridine (B119429) reacted in the presence of an AMBERLYST 15 catalyst at 80°C showed significant conversion to the N-oxide with nearly 100% selectivity. nih.gov
Another class of heterogeneous catalysts involves polyoxometalates immobilized on supports. For example, Cs3PW12O40 supported on protonated graphitic carbon nitride (pg-C3N4) has been shown to be a highly efficient and reusable catalyst for the N-oxidation of pyridine in an aqueous medium, achieving a 99% yield of pyridine-N-oxide with H2O2 as the oxidant. acs.org The catalyst could be recovered and reused multiple times with only a slight decrease in performance. acs.org
A Chinese patent describes a method for preparing nicotinonitrile-N-oxide using catalysts such as silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid. google.com In this process, nicotinonitrile is heated with the catalyst, water, and concentrated sulfuric acid, followed by the slow addition of hydrogen peroxide. google.com
Table 1: Performance of Various Heterogeneous Catalysts in Pyridine N-Oxidation
| Catalyst System | Substrate | Oxidant | Solvent/Conditions | Key Finding | Reference |
|---|---|---|---|---|---|
| Tungsten-loaded TiO2 | Pyridines | H2O2 | Room Temperature | Efficient method for preparing various pyridine-N-oxides in modest to high yields. | nih.gov |
| AMBERLYST 15 (Cation exchange resin) | 2-Chloropyridine | H2O2 | Methanol, 80°C | 36.3% conversion with essentially 100% selectivity to the N-oxide. | nih.gov |
| Cs3PW12O40 on pg-C3N4 | Pyridine | H2O2 | Aqueous medium | 99% yield of pyridine-N-oxide; catalyst is reusable. | acs.org |
| Ti-MWW | Pyridine | H2O2 | Optimized conditions | >99% pyridine conversion and >99% pyridine-N-oxide selectivity. | wikipedia.org |
| Silicomolybdic acid/H2SO4 | Nicotinonitrile | H2O2 | Water, 75-95°C | Highly selective preparation of 3-cyano-pyridine N-oxide. | google.comgoogle.com |
Homogeneous catalysts, while often more challenging to separate from the reaction products, can offer high activity and selectivity under mild conditions. Traditional homogeneous catalysts for the N-oxidation of pyridine derivatives include soluble tungstates and molybdates. nih.gov
More recently, organocatalysts have emerged as effective alternatives. Maleic anhydride (B1165640) derivatives, such as 2,3-dimethylmaleic anhydride (DMMA) and 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA), have been evaluated as catalysts for the N-oxidation of various pyridine substrates using hydrogen peroxide. orgsyn.org The choice of catalyst depends on the electronic properties of the pyridine substrate; DMMA is effective for electron-donating pyridines, while CHMA is better suited for electron-deficient ones. orgsyn.org
Biomolecule-inspired catalysis has also been applied to this transformation. Aspartic acid-containing peptides have been used to achieve the catalytic, enantioselective N-oxidation of substituted pyridines. nih.gov This approach relies on a catalytic cycle where the aspartyl side chain shuttles between its free acid and peracid forms, providing high levels of asymmetric induction. nih.gov
Table 2: Comparison of Homogeneous Catalysts for Pyridine N-Oxidation
| Catalyst | Substrate Type | Oxidant | Key Feature | Reference |
|---|---|---|---|---|
| Sodium Tungstate | Nicotinonitrile | H2O2 | Traditional, effective for N-oxidation, though may lead to amide by-product. | google.comgoogle.com |
| 2,3-Dimethylmaleic anhydride (DMMA) | Electron-donating pyridines | H2O2 | Effective for specific electronic profiles of substrates. | orgsyn.org |
| 1-Cyclohexene-1,2-dicarboxylic anhydride (CHMA) | Electron-deficient pyridines | H2O2 | Complements DMMA for substrates with different electronic properties. | orgsyn.org |
| Aspartic acid-containing peptides | Substituted pyridines | Urea-H2O2 | Enables catalytic, enantioselective N-oxidation. | nih.gov |
Catalytic Transformations of Nicotinonitrile Oxide to Other Compounds
This compound is not only a synthetic target but also a versatile intermediate for the preparation of other functionalized molecules. The N-oxide group activates the pyridine ring, facilitating various catalytic transformations.
One important reaction is the hydrolysis of the nitrile group. Nicotinonitrile 1-oxide can be hydrolyzed to nicotinic acid N-oxide, which is a precursor for various pharmaceuticals. wikipedia.orgorgsyn.org
The N-oxide functionality also facilitates C-H functionalization at the C2 position of the pyridine ring. A copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has been developed, providing a one-pot synthesis of 2-arylpyridines. rsc.org This method uses an inexpensive catalytic system and avoids the need for an additional reductant to remove the N-oxide group. rsc.org Similarly, radical-based transformations can achieve C2-sulfonylation and C2-acylation of quinoline (B57606) N-oxides, and ortho-acylation of pyridine N-oxides, often catalyzed by copper or silver salts. nih.gov
Furthermore, nicotinonitrile-1-oxide itself has been reported to act as a catalyst for the chlorination of organic compounds. cymitquimica.com In this high-temperature reaction, the chloride ion acts as a nucleophile, and the process is described as having a short reaction time and high stereoselectivity. cymitquimica.com
Pyridine N-oxides can also serve as hydrogen atom transfer (HAT) agents in photoredox catalysis. acs.org Oxygen-centered radicals generated from the N-oxides can facilitate the alkylation and heteroarylation of unactivated C(sp3)–H bonds. acs.org
Influence of Reaction Medium on Catalytic Performance
In the synthesis of nicotinonitrile-N-oxide using heteropoly acids like silicomolybdic acid, water is used as the solvent. google.comgoogle.com The use of an aqueous medium is often considered a green chemistry approach. Research on Cs3PW12O40 immobilized on protonated graphitic carbon nitride for pyridine N-oxidation also highlights high catalytic activity in an aqueous medium. acs.org
Conversely, solvent-free conditions have been shown to be highly effective in certain catalytic systems. For the synthesis of nicotinonitrile derivatives (not the N-oxide) using a nanomagnetic metal-organic framework, solvent-free conditions at elevated temperatures provided the highest yields. nih.govacs.org The use of various organic solvents like n-hexane, methanol, ethanol, and others resulted in lower yields, suggesting an inhibitory effect due to the dilution of reactants and catalyst. nih.govacs.orgrsc.org This principle of enhanced reactivity under solvent-free conditions is a key consideration in designing sustainable catalytic processes.
The choice of solvent is also crucial for achieving high yields and regioselectivity in the functionalization of pyridine N-oxides. For instance, in the photoredox-catalyzed C-H functionalization using pyridine N-oxides as HAT agents, acetonitrile (B52724) (MeCN) or a mixture of MeCN and hexafluoroisopropanol (HFIP) was found to enable better regioselectivities compared to other solvents. acs.org
Sustainable Catalytic Processes for this compound Chemistry
The principles of green chemistry are increasingly guiding the development of catalytic processes for the synthesis and transformation of this compound. The focus is on using environmentally benign reagents, minimizing waste, and designing catalysts that are efficient and recyclable.
A major theme in sustainable N-oxidation is the use of hydrogen peroxide (H2O2) as the oxidant. nih.govwikipedia.orggoogle.comgoogle.com H2O2 is considered a green oxidant because its only byproduct is water. This offers a significant advantage over traditional stoichiometric oxidizing agents that generate more hazardous waste. orgsyn.org
Solvent selection is also critical for sustainability. The use of water as a solvent, as seen in some N-oxidation reactions, is highly desirable. acs.orggoogle.comgoogle.com Furthermore, performing reactions under solvent-free conditions, as demonstrated in the synthesis of related nicotinonitrile structures, represents an ideal scenario, as it eliminates solvent waste entirely. nih.govacs.orgnih.govrsc.orgresearchgate.net Energy-efficient methods, such as using microwave irradiation to shorten reaction times and potentially increase yields, also contribute to the sustainability of these synthetic routes.
Advanced Spectroscopic and Structural Characterization of Nicotinonitrile Oxide
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy is a powerful non-destructive method for probing the molecular structure of a compound. By measuring the interaction of infrared radiation or inelastically scattered light with a molecule, specific vibrational modes corresponding to the stretching and bending of chemical bonds can be identified. For nicotinonitrile oxide, these techniques are crucial for confirming the presence and electronic environment of its key functional groups: the nitrile (C≡N), the N-oxide (N→O), and the pyridine (B92270) ring.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique molecular "fingerprint." While a dedicated experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on established group frequencies and data from analogous compounds like nicotinamide (B372718) N-oxide. nih.gov
Key expected vibrational bands for this compound include:
C≡N Stretch: The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹. The exact position is sensitive to electronic effects from the aromatic ring and the N-oxide group.
N-O Stretch: The N-oxide bond vibration is a critical diagnostic peak. In pyridine N-oxides, this bond typically gives rise to a strong absorption band in the 1200-1300 cm⁻¹ range. nih.govcore.ac.uk For the related nicotinamide N-oxide, this vibration has been assigned to a calculated band at 1261 cm⁻¹. nih.gov
Aromatic Ring Vibrations: The pyridine ring gives rise to several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1400 cm⁻¹), providing further structural confirmation.
A theoretical and experimental study on nicotinamide N-oxide identified several key FTIR peaks that can serve as a reference for this compound. nih.gov The primary difference would be the replacement of amide group vibrations with the characteristic nitrile stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | > 3000 | Stretching (ν) |
| Nitrile (C≡N) | 2200 - 2260 | Stretching (ν) |
| Aromatic C=C, C=N | 1400 - 1600 | Ring Stretching (ν) |
| N-Oxide (N-O) | 1200 - 1300 | Stretching (ν) |
| Aromatic C-H | < 1400 | Bending (δ) |
Raman Spectroscopy (e.g., Laser-Raman, µ-Raman)
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.
For this compound, the following features are expected in the Raman spectrum:
The nitrile (C≡N) stretch is anticipated to be a strong and sharp Raman band, as the polarizability of this bond changes significantly during vibration.
The symmetric "breathing" mode of the pyridine ring , typically observed around 1000 cm⁻¹, is usually a very strong and characteristic band in the Raman spectra of pyridine derivatives.
The N-O stretching vibration is also expected to be Raman active.
A comprehensive spectroscopic analysis of nicotinamide N-oxide, which combined experimental FTIR and FT-Raman with DFT calculations, provides a valuable comparison. nih.gov The study confirmed the complementary nature of the two techniques in assigning the full range of vibrational modes for a substituted pyridine N-oxide. nih.gov
Potential Energy Distribution (PED) Analysis
For a molecule as complex as this compound, many vibrational modes are not "pure" but result from the coupling of several types of bond stretching and bending motions. Simply observing a peak in a spectrum is often insufficient for an unambiguous assignment. Potential Energy Distribution (PED) analysis is a computational method that provides a quantitative description of the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal vibrational mode. ias.ac.in
PED analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), which predict the vibrational frequencies and modes of the molecule. ias.ac.innih.gov By analyzing the PED, researchers can confidently assign complex bands in the experimental FTIR and Raman spectra. For instance, a band in the 1400-1500 cm⁻¹ region might be identified as having contributions from both C=C ring stretching and C-H in-plane bending. In a detailed study of nicotinamide N-oxide, the total energy distribution (TED), which is conceptually equivalent to PED, was used to assign the fundamental vibrations calculated via DFT. nih.gov This approach is indispensable for a rigorous and accurate elucidation of the vibrational spectrum. nih.govias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four protons on the pyridine ring. The introduction of the N-oxide group significantly alters the electronic distribution in the ring compared to the parent nicotinonitrile, causing characteristic shifts in the proton signals. chemicalbook.comresearchgate.net
The N-oxide group strongly withdraws electron density through induction but can donate electron density through resonance, particularly to the ortho (C2, C6) and para (C4) positions. This results in a significant deshielding (downfield shift) of the protons at these positions.
The expected features of the ¹H NMR spectrum are:
H2, H6, and H4 Protons: These protons are expected to be the most downfield signals due to the strong deshielding effect of the N-oxide functionality. In related pyridine N-oxides, these protons often appear in the δ 8.0-9.0 ppm range. researchgate.net
H5 Proton: This proton is least affected and is expected to be the most upfield of the aromatic signals.
Splitting Patterns: The protons will exhibit characteristic splitting patterns (e.g., doublet, triplet, doublet of doublets) due to spin-spin coupling with their neighbors, allowing for definitive assignment of each signal.
For comparison, the ¹H NMR spectrum of the related nicotinamide N-oxide in DMSO-d₆ shows distinct signals for the ring protons, which are all significantly shifted downfield compared to their non-oxidized counterparts. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. This compound has six unique carbon atoms, and a signal is expected for each. The definitive work on the ¹³C NMR spectra of substituted pyridine N-oxides was published by Sojka and Dinan. libretexts.org Their work established the characteristic shifts caused by N-oxidation.
The key effects of the N-oxide group on the ¹³C chemical shifts are:
C2 and C6 (ortho carbons): These carbons are significantly deshielded (shifted downfield) due to the electronegativity of the N-oxide group.
C4 (para carbon): This carbon is typically shielded (shifted upfield) due to resonance donation from the N-oxide oxygen.
C3 and C5 (meta carbons): These carbons are less affected, showing smaller shifts.
Nitrile Carbon (C≡N): This carbon typically appears in the δ 115-120 ppm range.
C3 (ipso-carbon): The carbon to which the nitrile group is attached will also have its chemical shift influenced by the substituent.
A comprehensive spectroscopic study of nicotinamide N-oxide provides excellent reference data. nih.gov The table below shows the experimental ¹³C NMR data for nicotinamide N-oxide, which serves as a strong model for the expected shifts in this compound.
¹³C NMR Chemical Shifts (δ, ppm) for Nicotinamide N-Oxide in DMSO-d₆ nih.gov
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 164.2 |
| C2 | 145.4 |
| C6 | 139.7 |
| C4 | 128.2 |
| C5 | 126.8 |
| C3 | 134.7 |
Note: The table presents data for Nicotinamide N-oxide for illustrative purposes. The C=O signal would be replaced by the nitrile carbon (C≡N) and the ipso-carbon (C-CN) signals in this compound, and the shifts of the ring carbons would be slightly different due to the different electronic nature of a nitrile versus an amide group.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often coupled with high-resolution mass spectrometry (HRESIMS) for precise mass determination. researchgate.net
The fragmentation of N-oxides under mass spectrometry conditions often follows characteristic pathways. A key diagnostic feature is the neutral loss of an oxygen atom (16 Da), a process referred to as deoxygenation. nih.gov This [M+H]+ - 16 fragment can be prominent, particularly when thermal activation occurs in the ion source. nih.gov
In the case of protonated this compound ([M+H]+), the molecular ion would be expected at an m/z corresponding to its exact molecular weight plus the mass of a proton. Studies on related alkaloid N-oxides show that fragmentation can provide clear evidence of the N-oxide structure. semanticscholar.org The mass difference of 16 amu between the N-oxide and its parent compound (nicotinonitrile) is a primary indicator. semanticscholar.org Further fragmentation of the pyridine ring can occur, but the initial loss of oxygen is a significant clue. semanticscholar.orgnih.gov
Table 2: Predicted ESI-MS Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment | Formula | Notes |
| 121.040 | [M+H]⁺ | C₆H₅N₂O⁺ | Protonated molecular ion. |
| 105.045 | [M+H - O]⁺ | C₆H₅N₂⁺ | Result of characteristic deoxygenation (loss of 16 Da). Corresponds to protonated nicotinonitrile. |
| 94.040 | [C₅H₄N]⁺ | C₅H₄N⁺ | Fragment corresponding to the pyridine ring after loss of the nitrile group. |
| 78.034 | [C₅H₄N - HCN]⁺ | C₄H₄⁺ | Potential subsequent fragmentation of the pyridine ring. |
Electronic Spectroscopy for Electronic Structure Analysis
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure, conjugation, and chromophores.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy (typically bonding or non-bonding) orbitals to higher-energy (antibonding) orbitals. The presence of the aromatic pyridine ring and the nitrile group in this compound gives rise to characteristic absorption bands. The N-oxide functional group significantly influences the electronic structure of the parent pyridine ring, typically causing shifts in the absorption maxima (λ_max) compared to the non-oxidized precursor, nicotinonitrile.
While UV-Vis is a standard method for characterizing such compounds, specific absorption maxima for this compound are not extensively detailed in the available literature. researchgate.netsapub.org However, studies on catalysts used for nicotinonitrile synthesis sometimes employ UV-Vis diffuse reflectance spectroscopy (UVDRS) for characterization. researchgate.net For related iron oxide nanoparticles, UV-Vis is used to confirm their formation and stability, with absorption peaks observed between 259–383 nm. biointerfaceresearch.com
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. wikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. wikipedia.org
For this compound, XPS could provide invaluable data:
N1s Region: The N1s spectrum would be particularly informative, as it should show two distinct peaks: one for the nitrogen atom in the nitrile group (-C≡N) and another at a different binding energy for the N-oxide nitrogen (N⁺-O⁻). This allows for direct confirmation of the N-oxide moiety and its distinction from the nitrile nitrogen.
O1s Region: A peak in the O1s region would confirm the presence of oxygen, corresponding to the N-oxide bond.
C1s Region: The C1s spectrum would show multiple components corresponding to the different chemical environments of the carbon atoms in the pyridine ring and the nitrile group.
Although XPS is used to characterize catalysts for nicotinonitrile synthesis and to study other metal oxides, specific binding energy data for this compound is not available in the surveyed results. researchgate.netresearchgate.netaps.org
Ultraviolet Photoelectron Spectroscopy (UPS) is similar to XPS but uses lower-energy UV photons (typically from a helium discharge lamp) to probe the electronic structure of the valence orbitals. wikipedia.orglibretexts.org This technique measures the kinetic energy of photoelectrons emitted from the outermost molecular orbitals, providing direct experimental measurement of their energy levels. wikipedia.org
UPS is highly sensitive to the surface and is used to determine properties like the work function of materials. wikipedia.orgthermofisher.com The resulting spectrum, with peaks corresponding to different valence molecular orbitals, can be compared with theoretical values from quantum chemistry calculations to understand bonding and electronic structure. wikipedia.org While UPS is a powerful tool for probing valence band structure, specific experimental UPS spectra for this compound are not reported in the available literature. mpg.de
X-ray Diffraction (XRD) for Crystalline Structure Determination
While XRD has been used to determine the crystal structures of various nicotinonitrile derivatives and precursors, the specific crystal structure of this compound has not been reported in the surveyed literature. dntb.gov.uarcsi.science For context, the precursor, nicotinonitrile, has been characterized by XRD. wikipedia.org Its crystallographic data provides an example of the type of information that would be obtained for its N-oxide derivative.
Table 3: Illustrative Crystal Data for Nicotinonitrile (Precursor)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | wikipedia.org |
| Space Group | P2₁/c | wikipedia.org |
| a | 3.808 Å | wikipedia.org |
| b | 13.120 Å | wikipedia.org |
| c | 10.591 Å | wikipedia.org |
| β | 97.97° | wikipedia.org |
| Formula Units (Z) | 4 | wikipedia.org |
| This data is for the precursor compound, nicotinonitrile, and is provided for illustrative purposes only. |
Single Crystal X-ray Diffraction
For this compound, a successful SC-XRD analysis would provide unambiguous proof of its molecular structure, including the geometry of the pyridine ring, the N-oxide bond length, and the orientation of the nitrile group. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. However, at present, no published studies containing the single crystal structure of this compound could be located.
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of crystalline materials in a powdered or microcrystalline form. nih.gov It is particularly useful for phase identification, determining crystal lattice parameters, and assessing the crystallinity of a sample. nih.gov In a PXRD experiment, a sample is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. rsc.org
For this compound, a PXRD pattern would be invaluable for routine identification and quality control. While it does not provide the same level of structural detail as SC-XRD, it can confirm the crystalline nature of a bulk sample and be used to identify it by comparing the experimental pattern to a calculated one from a known crystal structure or a standard reference pattern. rsc.orgexcillum.com Currently, no experimental powder diffraction data for this compound is available in the referenced literature.
Microscopic and Surface Characterization Techniques
Microscopic techniques are essential for visualizing the morphology, size, and surface features of a material at the micro- and nanoscale. These methods would provide critical information on the physical form of solid this compound.
Scanning Electron Microscopy (SEM)
Scanning electron microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. nanoscience.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. nanoscience.comensemble3.eu SEM is widely used to determine the morphology, particle size, and size distribution of powdered or solid materials. nih.govlew.ro
An SEM analysis of this compound could reveal the shape and size of its crystalline particles, as well as their state of aggregation. This information is important for understanding the material's bulk properties, such as flowability and dissolution rate. No published SEM images of this compound were found in the conducted searches.
Transmission Electron Microscopy (TEM)
Transmission electron microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. acs.org As the electrons pass through, they interact with the sample, forming an image that provides information on the morphology, crystal structure, and even the atomic arrangement of the material. excillum.comacs.orgscienceopen.com High-resolution TEM (HR-TEM) can even be used to visualize the crystal lattice of a material. researchgate.net
For this compound, TEM could provide higher-resolution images of individual crystals than SEM, potentially revealing details about their internal structure, such as defects or dislocations. It is also a key technique for characterizing nanocrystals. nih.gov A comprehensive literature search did not yield any TEM studies performed on this compound.
Atomic Force Microscopy (AFM)
Atomic force microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. sciopen.comscielo.org.co AFM works by scanning a sharp tip at the end of a flexible cantilever across a sample surface. The deflections of the cantilever due to forces between the tip and the sample are recorded to create a three-dimensional topographic image of the surface. sciopen.comscielo.org.co
AFM could be used to characterize the surface of this compound crystals at the nanoscale, providing detailed information about surface roughness, growth steps, and other features. spmtips.com This technique is particularly powerful for studying surface phenomena. nih.govrsc.org No AFM studies specifically focused on this compound have been reported in the available literature.
Advanced X-ray Absorption Spectroscopy for Local Electronic and Structural Environment
X-ray absorption spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and/or electronic structure of matter. ims.ac.jpresearchgate.net XAS measures the X-ray absorption coefficient of a material as a function of energy. The resulting spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information about the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of its nearest neighbors. nanoscience.com
An XAS study of this compound could provide valuable insights into the local electronic environment of the nitrogen and oxygen atoms, particularly the N-O bond within the N-oxide group. Time-resolved XAS could also be employed to study dynamic processes. tcichemicals.com However, there are no published XAS studies available for this compound.
X-ray Absorption Near-Edge Structure (XANES)
X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful technique for probing the electronic structure of a specific element within a compound. wikipedia.orgwashington.edu By analyzing the features in the X-ray absorption spectrum just below and above the absorption edge of an element, XANES can provide valuable information about its oxidation state, coordination geometry, and the nature of its chemical bonds. wikipedia.orgwashington.edumdpi.com
In a hypothetical XANES analysis of this compound, the focus would likely be on the K-edges of the nitrogen and oxygen atoms. The precise energy of the absorption edge is sensitive to the effective charge on the absorbing atom. washington.edu Therefore, by comparing the edge energies of the nitrogen and oxygen in this compound to those of known standard compounds, their formal oxidation states could be determined. scispace.com
Furthermore, the pre-edge region of the XANES spectrum can reveal details about the local geometry around the absorbing atom. washington.edu The intensity and position of pre-edge peaks are related to the symmetry of the atom's environment and can help distinguish between different coordination geometries. washington.edu
Hypothetical XANES Data for this compound:
| Element | Absorption Edge | Inferred Oxidation State | Potential Geometric Insights |
| Nitrogen (N) | K-edge | To be determined | Information on the local symmetry around the nitrogen atoms in the pyridine ring and the nitrile oxide group. |
| Oxygen (O) | K-edge | To be determined | Insights into the coordination environment of the oxygen atom in the nitrile oxide functional group. |
Extended X-ray Absorption Fine Structure (EXAFS)
Following the XANES region in an X-ray absorption spectrum is the Extended X-ray Absorption Fine Structure (EXAFS) region. wikipedia.orgmdpi.com This technique provides information about the local atomic structure around a specific element, including the distances to neighboring atoms (bond lengths), the number of neighboring atoms (coordination number), and the degree of local disorder. wikipedia.orgdiamond.ac.uk
The EXAFS signal arises from the interference between the outgoing photoelectron wave and the waves that are backscattered from neighboring atoms. mpg.de By analyzing the oscillations in the absorption coefficient in the EXAFS region, it is possible to extract quantitative structural information. mdpi.comrsc.org
For this compound, EXAFS studies at the nitrogen and oxygen K-edges would complement the XANES data by providing precise measurements of the bond lengths within the nitrile oxide functional group and the pyridine ring. This information is crucial for building an accurate three-dimensional model of the molecule.
Hypothetical EXAFS-Derived Structural Parameters for this compound:
| Absorbing Atom | Scattering Atom | Bond Distance (Å) | Coordination Number |
| Nitrogen (Nitrile) | Carbon (Nitrile) | To be determined | To be determined |
| Nitrogen (Nitrile) | Oxygen | To be determined | To be determined |
| Oxygen | Nitrogen (Nitrile) | To be determined | To be determined |
| Nitrogen (Pyridine) | Carbon (Pyridine) | To be determined | To be determined |
Thermal Analysis Techniques (e.g., TGA, DTA, DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. uni-siegen.dectherm.com Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are three commonly used methods. ctherm.comasu.edu
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. uni-siegen.dectherm.com This technique is useful for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying mass loss due to processes like dehydration or the release of volatile components. uni-siegen.deiitk.ac.in A TGA thermogram of this compound would reveal the temperature at which it begins to decompose and the extent of mass loss during this process.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. uni-siegen.de DTA can detect both endothermic (heat-absorbing) and exothermic (heat-releasing) processes, such as phase transitions (melting, boiling), crystallization, and chemical reactions. uni-siegen.de
Differential Scanning Calorimetry (DSC) is similar to DTA but provides more quantitative information about the heat flow associated with thermal events. ctherm.comredalyc.org DSC can be used to determine the enthalpy changes (ΔH) associated with melting, crystallization, and other phase transitions. iitk.ac.in
A combined TGA/DTA or TGA/DSC analysis of this compound would provide a comprehensive picture of its thermal behavior, identifying key transition temperatures and the nature of the associated physical or chemical changes.
Hypothetical Thermal Analysis Data for this compound:
| Technique | Observation | Temperature Range (°C) | Interpretation |
| TGA | Mass loss | To be determined | Onset of thermal decomposition. |
| DTA/DSC | Endothermic Peak | To be determined | Melting point. |
| DTA/DSC | Exothermic Peak | To be determined | Decomposition or other exothermic reaction. |
Computational and Theoretical Investigations of Nicotinonitrile Oxide
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of nicotinonitrile oxide at the molecular level. These methods model the behavior of electrons and nuclei to predict various chemical and physical characteristics.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like this compound. mdpi.compurdue.edu This approach is favored for its balance of computational cost and accuracy. DFT calculations have been used to explore the mechanisms of reactions involving nitrile oxides, such as [3+2] cycloadditions. researchgate.netbohrium.com For instance, studies on aryl nitrile oxides utilize hybrid density functionals like M06-2X, B3LYP, and MPWB1K to analyze reaction mechanisms and selectivity. researchgate.net The B3LYP method, in particular, is frequently used to determine reactivity indices, activation energies, and reaction energies in cycloaddition reactions. bohrium.com
In the context of nicotinonitrile derivatives, DFT has been employed to predict structural properties, with functionals like WB97XD showing high accuracy. mdpi.com The choice of functional is critical as it influences the predicted electronic properties and reactivity. For example, in studies of nitrile oxide dimerization, the UB3LYP functional has been used for geometry optimizations. rsc.orgscispace.com
Selection and Optimization of Basis Sets
The selection of a basis set is a crucial aspect of quantum chemical calculations, as it defines the set of functions used to build molecular orbitals. The choice of basis set affects the accuracy of the computed properties. For nitrile oxides, split-valence triple-zeta basis sets, such as 6-311++G(d,p), are commonly employed to achieve a good description of the electronic structure. researchgate.net In some studies, even larger basis sets like 6-311+G(2d) have been utilized for more precise energy calculations. scispace.com
The process of basis set optimization aims to find a set of basis functions that provides the best possible description of the system's electronic structure for a given computational cost. This can involve adding polarization and diffuse functions to better describe the anisotropic nature of electron density in molecules and weakly bound electrons, respectively. For instance, the addition of polarization functions, denoted by (d,p) or **, is important for accurately modeling the bonding environment. pku.edu.cn The optimization might also involve adjusting the exponents of the Gaussian functions that compose the basis set. arxiv.org The goal is to achieve a basis set that is both computationally efficient and capable of accurately reproducing experimental data or high-level theoretical benchmarks. siesta-project.org
Molecular Orbital and Electron Density Analysis
The analysis of molecular orbitals and electron density provides a detailed picture of the electronic structure and is key to understanding the chemical behavior of this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Studies
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. scholarsresearchlibrary.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. edu.krdossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. edu.krd A smaller gap suggests higher reactivity. edu.krd
In nitrile oxides, the HOMO is often localized on the N-oxide group, while the LUMO can be found on the nitrogen-rich substituted groups. researchgate.net For derivatives of nicotinonitrile, computational studies have shown that strategic molecular design can lead to a separation of the HOMO and LUMO onto different parts of the molecule, which can be advantageous for applications in materials science. frontiersin.org The energies of these orbitals can be determined computationally using methods like DFT. ossila.com
Table 1: Calculated HOMO and LUMO Energies for a Nicotinonitrile Derivative
| Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -2.80 |
| HOMO-LUMO Gap | 3.70 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. Actual values for this compound would require specific calculations.
Intramolecular Charge Transfer Characteristics
Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon electronic excitation. researchgate.net This process is crucial in understanding the photophysical properties of many organic molecules, including nicotinonitrile derivatives. mdpi.comgoogle.com In donor-acceptor systems, an electron can be transferred from the electron-donating part to the electron-accepting part of the molecule. researchgate.net
Studies on various nicotinonitrile derivatives have demonstrated the presence of ICT. researchgate.netresearchgate.net The extent of this charge transfer can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state. semanticscholar.orgscispace.com This solvatochromic effect, where the absorption or emission spectra shift with solvent polarity, is a hallmark of ICT. researchgate.netsemanticscholar.org Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to model these excited states and predict the nature and extent of charge transfer. bohrium.com
Reactivity Descriptors and Fukui Functions
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx These descriptors help in predicting the most likely sites for electrophilic, nucleophilic, or radical attack.
The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is changed. mdpi.comfaccts.de It helps to identify the most reactive sites within a molecule. mdpi.com There are different forms of the Fukui function: ƒ+(r) for nucleophilic attack (electron acceptance), ƒ-(r) for electrophilic attack (electron donation), and ƒ0(r) for radical attack. faccts.de
These functions are calculated from the electron densities of the neutral molecule (N), its anion (N+1), and its cation (N-1). faccts.de By analyzing the values of the Fukui functions at different atomic sites, one can predict the regioselectivity of chemical reactions. For instance, in cycloaddition reactions involving nitrile oxides, Fukui functions can be used to explain the observed product distribution. bohrium.com
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the characterization of novel compounds. For this compound and its analogues, DFT calculations are instrumental in interpreting and predicting their vibrational and NMR spectra.
Vibrational Frequencies:
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes to the observed spectral bands. The key functional groups in this compound, the pyridine (B92270) N-oxide ring and the cyano group, have characteristic vibrational frequencies.
A computational study on various amine N-oxides, including 3-cyanopyridine (B1664610) N-oxide, has been conducted to understand their structural and energetic properties. nih.gov While a full vibrational frequency table was not the primary focus, such studies establish the basis for more detailed spectral analysis. Experimental IR spectroscopy of a cobalt(II) thiocyanate (B1210189) complex with 3-cyanopyridine N-oxide as a ligand revealed the C≡N stretching vibration at 2241 cm⁻¹. iucr.orgiucr.org This provides a valuable experimental benchmark for theoretical predictions. The N-O stretching vibration is another key feature, and its calculated frequency can offer insights into the N-O bond strength. nih.gov
Below is a table of representative functional group vibrations expected for this compound, with an experimental value for the cyano stretch for comparison.
| Functional Group | Vibrational Mode | Typical Calculated Range (cm⁻¹) | Experimental Value (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2230 - 2260 | 2241 iucr.orgiucr.org |
| N-Oxide (N-O) | Stretching | 1200 - 1300 | Not Available |
| Pyridine Ring | C-H Stretching | 3000 - 3100 | Not Available |
| Pyridine Ring | Ring Stretching | 1400 - 1600 | Not Available |
NMR Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a valuable tool for structural elucidation. nih.govcdnsciencepub.com For pyridine N-oxides, the formation of the N-oxide group significantly alters the electronic environment of the ring carbons and protons. core.ac.uk
The table below illustrates the typical changes in ¹³C NMR chemical shifts upon N-oxidation of pyridine, providing a basis for what would be expected for this compound. core.ac.uk
| Position | Pyridine (ppm) | Pyridine N-oxide (ppm) | Δδ (ppm) |
| C2/C6 | 150.5 | 140.2 | -10.3 |
| C3/C5 | 124.4 | 126.0 | +1.6 |
| C4 | 136.3 | 125.8 | -10.5 |
Non-Linear Optical (NLO) Property Assessment (e.g., Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. dtic.mil Computational methods are frequently used to predict the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netsemanticscholar.org Organic molecules with push-pull electronic systems, featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit significant NLO responses. researchgate.net
Nicotinonitrile derivatives are recognized for their potential applications in NLO materials. researchgate.net The nicotinonitrile moiety can act as an effective electron-withdrawing component in such systems. Theoretical studies on various organic chromophores, including those based on pyridine and its derivatives, have employed DFT to calculate their hyperpolarizabilities. semanticscholar.orgdntb.gov.ua These calculations help in the rational design of new materials with enhanced NLO properties.
Although a specific computational study detailing the polarizability and hyperpolarizability of the parent this compound is not available, research on related systems provides a framework for such an assessment. For instance, DFT calculations have been used to investigate the NLO properties of various substituted nicotinonitriles, demonstrating that their molecular structure directly influences the magnitude of the hyperpolarizability. semanticscholar.org
The following table presents an example of calculated NLO properties for a related organic molecule to illustrate the type of data obtained from such computational studies. The data shown is for a push-pull α,ω-diphenylpolyene oligomer, not this compound. researchgate.net
| Property | Gas Phase | Dichloromethane |
| Dipole Moment, μ (D) | 8.87 | 13.06 |
| Polarizability, α (a.u.) | 385 | 506 |
| First Hyperpolarizability, β (a.u.) | 12.8 x 10³ | 34.0 x 10³ |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physical properties of molecular solids. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.
While a crystal structure and corresponding Hirshfeld surface analysis for the parent this compound are not available in the reviewed literature, this technique has been extensively applied to related compounds, such as other pyridine N-oxide derivatives and nicotinic acid complexes. nih.govyoutube.com These studies reveal the prevalence of various intermolecular interactions, including:
Hydrogen Bonding: In derivatives containing suitable functional groups (e.g., hydroxyl, amino), classical hydrogen bonds (O-H···O, N-H···O) are often dominant forces in the crystal packing. nih.gov The N-oxide oxygen atom is a potent hydrogen bond acceptor. researchgate.net
π-π Stacking: Interactions between the aromatic pyridine rings are common, contributing to the stability of the crystal structure.
C-H···O and C-H···N Interactions: Weak hydrogen bonds involving carbon-hydrogen donors are also frequently observed.
For example, the Hirshfeld surface analysis of a nitrone containing a pyridyl-N-oxide moiety revealed that H···H (55.2%) and H···C/C···H (27.1%) interactions were the most significant contributors to the crystal packing. In another study on nicotinamide-oxalic acid salt, AIM (Atoms in Molecules) analysis quantified the strength of hydrogen bonds, identifying the N-H···O interaction as the strongest. nih.gov These examples demonstrate the utility of computational methods in dissecting the complex network of interactions that define the supramolecular chemistry of N-oxide compounds.
Applications of Nicotinonitrile Oxide in Advanced Organic Synthesis
Precursor for Pharmacologically Relevant Intermediates
One of the most significant applications of nicotinonitrile oxide is its role as a key starting material for intermediates used in the pharmaceutical and agrochemical industries. The N-oxide can be readily converted into other important functionalized pyridine (B92270) derivatives.
This compound serves as a direct precursor to nicotinic acid N-oxide. The synthesis is typically achieved through the oxidation of nicotinonitrile (3-cyanopyridine) using an oxidizing agent like hydrogen peroxide, which forms the nicotinonitrile N-oxide intermediate. wikipedia.org This intermediate is then subjected to hydrolysis, which converts the nitrile group (-C≡N) into a carboxylic acid group (-COOH), yielding nicotinic acid N-oxide. wikipedia.org This compound and its derivatives are of interest due to their involvement in the kynurenine (B1673888) pathway of tryptophan catabolism and their potential as inhibitors of enzymes like 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). google.com
Table 1: Synthesis of Nicotinic Acid N-Oxide
| Starting Material | Intermediate | Final Product | Key Transformation |
| Nicotinonitrile | This compound | Nicotinic Acid N-Oxide | Oxidation followed by Hydrolysis wikipedia.org |
Nicotinamide (B372718) N-oxide, another pharmacologically relevant compound, can be efficiently prepared from this compound. The synthesis involves the alkaline hydrolysis of nicotinonitrile-1-oxide. orgsyn.org This process selectively hydrates the nitrile function to a primary amide (-CONH₂) while preserving the N-oxide on the pyridine ring. Nicotinamide N-oxide is a metabolite of nicotinamide (Vitamin B3) and is studied for its biological properties. contaminantdb.ca
Table 2: Synthesis of Nicotinamide N-Oxide
| Starting Material | Product | Reagents | Reference |
| Nicotinonitrile-1-oxide | Nicotinamide-1-oxide | Alkaline Hydrolysis | orgsyn.org |
The N-oxide functionality in this compound plays a crucial role in facilitating the introduction of halogen atoms onto the pyridine ring, particularly at the 2-position. The N-oxide group activates the ring for nucleophilic substitution. 2-Chloronicotinonitrile is a key intermediate for a variety of drugs and agricultural chemicals. google.com
The synthesis pathway often begins with the oxidation of nicotinonitrile to form the N-oxide. wikipedia.org This intermediate can then be converted to 2-chloronicotinonitrile. One method involves the reaction of N-oxonicotinamide (derived from the N-oxide) with a chlorinating agent like thionyl chloride, which is considered a more environmentally friendly alternative to phosphorus oxychloride. google.com The N-oxidation step is critical as it directs the subsequent chlorination. Chemical production of 2-chloronicotinic acid, a related compound, also proceeds through the N-oxidation and subsequent chlorination of nicotinonitrile. nih.gov
Building Block for Novel Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceutical drugs and functional materials. sigmaaldrich.com Nicotinonitrile and its derivatives are established as versatile building blocks for creating more complex heterocyclic systems due to their inherent reactivity. researchgate.netekb.eg this compound, as a reactive form of nicotinonitrile, is particularly valuable in this context.
The nitrile oxide functional group is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. This reactivity allows for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines, fused or appended to the pyridine core. These reactions provide a direct route to novel and complex molecular scaffolds that are often difficult to synthesize by other means.
Furthermore, nicotinonitrile derivatives are widely used in multicomponent reactions to synthesize highly substituted pyridines, dihydropyridines, and fused ring systems like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. nih.govresearchgate.net For instance, various nicotinonitrile derivatives have been synthesized through one-pot methods using precursors like chalcones and malononitrile, yielding compounds with applications as nonlinear optical (NLO) materials or fluorescent probes. researchgate.netresearchgate.net The conversion of nicotinonitrile to its N-oxide enhances the electrophilicity of the pyridine ring, opening up further possibilities for derivatization and the construction of novel heterocyclic architectures.
Strategic Role in Complex Molecule Synthesis and Derivatization
The strategic importance of this compound in the synthesis of complex molecules lies in the versatile reactivity imparted by the N-oxide group. This functional group serves multiple strategic roles:
Activation and Directing Group: The N-oxide activates the pyridine ring, particularly at the C2 and C4 positions, toward nucleophilic attack. This allows for the regioselective introduction of substituents, such as halogens, which are themselves valuable handles for further cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
A Precursor to Other Functional Groups: The N-oxide can be readily deoxygenated to regenerate the pyridine, allowing it to be used as a temporary activating or protecting group.
Enabling Cycloadditions: As a stable precursor to a 1,3-dipole (nitrile oxide), it facilitates the synthesis of various five-membered heterocycles. researchgate.net
Solubility and Property Modification: The polar N-oxide group can alter the physical properties of the molecule, such as solubility, which can be advantageous during a synthetic sequence.
By leveraging these features, chemists can use this compound as a strategic intermediate to access a wide range of complex and pharmacologically active molecules, including nicotinic acid and nicotinamide derivatives, halogenated pyridines, and novel fused heterocyclic systems. google.comgoogle.comekb.eg This strategic utility secures its place as a valuable tool in the arsenal (B13267) of advanced organic synthesis.
Future Research Directions and Emerging Opportunities for Nicotinonitrile Oxide
Development of Green and Sustainable Synthesis Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For nicotinonitrile oxide, research is moving beyond traditional synthesis methods toward greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
A significant development is the use of hydrogen peroxide as a clean oxidant for the N-oxidation of the precursor, nicotinonitrile. One patented method describes the oxidation of nicotinonitrile using 30% hydrogen peroxide in water, with a catalyst such as silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid, and sulfuric acid as a co-catalyst. google.com This approach is presented as an environment-friendly production method that improves the purity and yield of the final product, which is crucial for industrial applications. google.com
Broader research into the synthesis of nitrile oxides highlights several "non-conventional" green strategies that could be adapted for this compound. nih.govresearchgate.net These include:
Alternative Solvents: The use of supercritical carbon dioxide (scCO₂) and ionic liquids as reaction media offers advantages over traditional volatile organic solvents. nih.govresearchgate.net
Alternative Activation Methods: Microwave (MW) and ultrasound (US) irradiation provide alternative energy sources that can accelerate reaction rates, often under milder conditions and with higher efficiency. nih.govresearchgate.net
Recent studies have also demonstrated the use of nanomagnetic metal-organic frameworks (MOFs) as highly efficient and recyclable catalysts for the green synthesis of nicotinonitrile derivatives under solvent-free conditions. nih.govbohrium.comresearchgate.netacs.org While this work focuses on the precursor's derivatives, it opens an avenue for exploring MOF-based catalysis in the synthesis or subsequent reactions of this compound itself.
Table 1: Green Synthesis Approaches for Nitrile Oxides
| Method | Reagents/Conditions | Green Advantage | Reference |
|---|---|---|---|
| Catalytic Oxidation | Nicotinonitrile, 30% H₂O₂, Heteropoly acid catalyst, H₂O | Use of water as a solvent and hydrogen peroxide as a clean oxidant; high yield and purity. | google.com |
| Alternative Solvents | Supercritical CO₂, Ionic Liquids | Reduces reliance on volatile organic compounds (VOCs). | nih.govresearchgate.net |
| Alternative Activation | Microwave (MW) Irradiation, Ultrasound (US) | Increased reaction rates, lower energy consumption, milder conditions. | nih.govresearchgate.net |
| Nanocatalysis | Nanomagnetic MOFs (for nicotinonitriles) | High efficiency, catalyst recyclability, solvent-free conditions. | nih.govbohrium.comresearchgate.net |
Exploration of Undiscovered Reactivity and Transformation Pathways
The most well-documented reaction of nitrile oxides is the 1,3-dipolar cycloaddition with alkenes and alkynes to produce 2-isoxazolines and isoxazoles, respectively. nih.govresearchgate.net These heterocyclic motifs are prevalent in medicinal chemistry, making this transformation particularly valuable. researchgate.net For this compound, this reactivity serves as a gateway to a vast array of novel pyridine-substituted heterocyclic compounds.
Future exploration will likely focus on expanding the scope of dipolarophiles and controlling the selectivity of these reactions. Key areas of interest include:
Asymmetric Cycloadditions: The development of metal-catalyzed and organocatalyzed enantioselective cycloaddition reactions is a major frontier. rsc.org Achieving high stereocontrol in the synthesis of chiral isoxazolines derived from this compound would be a significant advancement.
Novel Transformation Cascades: Integrating the 1,3-dipolar cycloaddition into tandem or cascade reaction sequences allows for the rapid construction of molecular complexity from simple precursors.
Reactions with Novel Dipolarophiles: Investigating the cycloaddition of this compound with less common C=C or C≡C bond-containing molecules, as well as with other unsaturated systems (e.g., C=N, C=S, C=P), could lead to entirely new classes of heterocyclic structures.
Side Reaction Control: Dimerization of nitrile oxides to form furoxans is a common side reaction. mdpi.com Developing methods to suppress this pathway, particularly for the potentially reactive this compound, is crucial for improving the efficiency of its desired transformations.
The study of nitrile oxide reactions with complex natural products, such as (−)-β-caryophyllene, has demonstrated the potential for stereoselective synthesis of intricate polycyclic derivatives, highlighting the power of this chemistry to modify complex scaffolds. mdpi.com Applying such strategies to this compound could yield novel compounds with unique three-dimensional structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
A significant challenge in working with many nitrile oxides is their limited stability, which often necessitates their in situ generation and immediate use. mdpi.com Continuous flow chemistry provides an elegant solution to this problem, offering precise control over reaction parameters and enabling the safe handling of reactive intermediates.
Research has shown that aliphatic nitrile oxides can be generated in situ and reacted with dipolarophiles using continuous flow techniques, yielding products in shorter reaction times compared to traditional batch methods. vapourtec.comresearchgate.net Key advantages of integrating this compound synthesis and its subsequent reactions into flow platforms include:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially unstable or energetic intermediates.
Improved Efficiency: Superior mixing and heat transfer in microreactors can lead to faster reactions, higher yields, and reduced byproduct formation. researchgate.net
Scalability: Scaling up production in a flow system can be achieved by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than re-optimizing a large-scale batch reactor. researchgate.net
The feasibility of this approach is underscored by the development of continuous processes for precursors to important pharmaceuticals like Nevirapine, where key nicotinonitrile intermediates are synthesized in flow. researchgate.netbeilstein-journals.org Furthermore, a patent has been filed for a continuous reaction method to produce 2-chloro-3-cyanopyridine (B134404) directly from nicotinonitrile-1-oxide, demonstrating industrial interest in applying flow technology to this specific value chain. google.com The combination of microwave-assisted synthesis with flow processing presents another powerful tool for rapid and automated synthesis of pyridine-based structures. researchgate.netbeilstein-journals.org
Table 2: Representative Flow Chemistry Parameters for Nitrile-Containing Compounds
| Reaction | Key Parameters | Residence Time | Yield | Reference |
|---|---|---|---|---|
| Nitrile Oxide Cycloaddition | 50 °C, in-line scavenger cartridges | Much shorter than batch | Comparable to batch | vapourtec.comresearchgate.net |
| Enamine formation (Nevirapine precursor) | 95 °C, 1.0 M in DCM | 2 min | >93% | beilstein-journals.org |
| Bohlmann–Rahtz Pyridine (B92270) Synthesis | Microwave flow, 100-150 °C, acid catalyst | 5-15 min | Good | beilstein-journals.org |
| Chlorination of this compound | Continuous stirred-tank reactors in series, 80-100 °C | 1-2 hours | Not specified | google.com |
Advanced Computational Predictions for Novel Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For nitrile oxide cycloadditions, FMO (Frontier Molecular Orbital) theory and DFT calculations are used to explain and predict the regioselectivity of reactions, which is typically controlled by the HOMO(dipolarophile)-LUMO(dipole) energy gap. researchgate.netmdpi.com
For this compound, advanced computational modeling can be leveraged to:
Predict Reactivity and Selectivity: Accurately model transition states for cycloaddition reactions with a wide range of novel dipolarophiles, predicting both regio- and stereochemical outcomes before undertaking extensive experimental work. dntb.gov.ua
Elucidate Reaction Mechanisms: Investigate complex, multi-step transformations and identify key intermediates, as has been done for related nitronate systems. researchgate.net
Design Novel Catalysts: Computationally screen potential catalysts for asymmetric transformations, identifying promising candidates for synthesis and testing.
Simulate Industrial Processes: Employ simulation software to predict the impact of scale-dependent factors like mixing, mass transfer, and heat transfer, thereby de-risking the transition from lab-scale to industrial production. neulandlabs.com
By predicting the electronic and structural properties of yet-to-be-synthesized molecules derived from this compound, computational methods can guide synthetic efforts toward compounds with desired characteristics for applications in medicine or materials science.
Potential in Materials Science and Functional Materials Design
While the primary applications of nitrile oxides have been in the synthesis of discrete small molecules, their unique reactivity presents significant opportunities in materials science. The 1,3-dipolar cycloaddition reaction is a type of "click chemistry" that can be used for polymerization or for the functionalization of existing polymers and surfaces.
Emerging opportunities for this compound in this domain include:
Polymer Synthesis: By reacting a bifunctional molecule containing two this compound groups with a molecule containing two alkene or alkyne groups, novel polymers incorporating the isoxazole (B147169) or isoxazoline (B3343090) linkage in the main chain can be synthesized. The pyridine moiety of the this compound unit would impart specific properties, such as coordination sites for metals, hydrogen bonding capabilities, or altered solubility.
Functionalization of Materials: this compound can be used to graft functional pyridine units onto the surface of materials that have been pre-functionalized with alkene groups. This could be used to modify the properties of nanoparticles, silicon wafers, or polymer beads.
Metal-Organic Frameworks (MOFs): There is extensive research on using nicotinonitrile derivatives in the synthesis of MOFs. rsc.orgrsc.org These materials feature porous, crystalline structures with high surface areas. The nitrogen atom of the pyridine ring and the nitrile group are excellent coordination sites for metal ions. It is conceivable that this compound itself, or the isoxazole rings formed from its cycloaddition, could serve as novel organic linkers (ligands) for the design of new MOFs with unique topologies and functional properties.
Challenges and Perspectives in Industrial Application
The transition of a chemical process from the laboratory to an industrial scale presents numerous challenges. For this compound, these include chemical, physical, and economic considerations.
Key Challenges:
Process Safety and Stability: As a reactive intermediate, ensuring the thermal stability of this compound and controlling potential runaway reactions (exotherms) during large-scale synthesis and subsequent reactions is critical. neulandlabs.com
Solvent and Waste Management: The large volumes of solvents used in industrial production necessitate efficient recycling strategies or the use of greener alternatives to minimize environmental impact and disposal costs. catsci.com
Cost of Goods: The cost of starting materials, reagents, and the energy required for the process are critical factors. Developing routes that use cheaper, more readily available chemicals and operate under energy-efficient conditions is essential. catsci.comworldpharmatoday.com
Perspectives and Solutions: The primary perspective for overcoming these challenges lies in the adoption of modern chemical manufacturing technologies.
Continuous Manufacturing: As discussed, flow chemistry is a key enabling technology that directly addresses the challenges of safety, stability, and scalability for reactive intermediates like this compound. vapourtec.comresearchgate.netgoogle.com
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure consistency and quality, reducing batch-to-batch variability. worldpharmatoday.com
Catalyst Development: The development of more efficient, selective, and recyclable catalysts, such as the heteropoly acids mentioned for its synthesis, will be crucial for improving the atom economy and cost-effectiveness of the process. google.comcatsci.com
The industrial interest in this compound is clear from its position as a key intermediate for agricultural and pharmaceutical products. google.comgoogle.com Continued research focusing on robust, efficient, and sustainable manufacturing processes will be essential to fully realize its commercial potential.
Q & A
What are the key considerations for optimizing synthetic routes to nicotinonitrile oxide derivatives, and how can conflicting data from characterization techniques be resolved?
Optimizing synthetic routes involves systematic variation of parameters such as catalyst type (e.g., magnetic core–shell nanoparticles ), solvent polarity, temperature, and reaction time. For example, highlights the use of TEM/SEM to validate nanostructured catalysts, with Table 1 providing optimized conditions for yields >90%. Contradictions between SEM and TEM data (e.g., particle size discrepancies) require cross-validation via complementary techniques like XRD or BET surface area analysis . Reproducibility guidelines from emphasize detailed experimental protocols, including purity verification via HPLC or elemental analysis .
Which advanced characterization techniques are critical for confirming the structural identity of nicotinonitrile derivatives, and how should data inconsistencies be addressed?
Essential techniques include:
- NMR spectroscopy : For regiochemical confirmation (e.g., 2-amino-4,6-disubstituted derivatives in , with spectral data on pages 87–91) .
- Electron microscopy (TEM/SEM) : To validate catalyst morphology and core–shell structures critical for catalytic activity .
- Mass spectrometry : For molecular weight validation, especially when synthetic byproducts occur.
Inconsistent data (e.g., unexpected NMR peaks) should prompt re-isolation, purity checks, and comparison with literature analogs .
What mechanistic insights explain the role of cooperative vinylogous anomeric-based oxidation in nicotinonitrile synthesis?
proposes a mechanism where magnetic H-bond catalysts stabilize transition states via hydrogen bonding and Lewis acid interactions, enabling selective oxidation. The vinylogous anomeric effect facilitates electron delocalization, enhancing reaction efficiency. Kinetic studies (e.g., rate vs. catalyst loading) and isotopic labeling (e.g., ¹⁸O tracking) are recommended to validate intermediates . Advanced computational modeling (DFT) could further elucidate electronic effects, though direct evidence is limited in provided materials.
How do magnetic nanocatalysts improve the sustainability and efficiency of this compound synthesis?
Core–shell magnetic catalysts (e.g., Fe₃O₄@SiO₂ in ) enable easy recovery via external magnets, reducing waste. Their high surface area enhances active site accessibility, lowering catalyst loading (e.g., 2 mol% in Table 1 ). Comparative studies in show ZnO-based nanocomposites achieving 95% yield under mild conditions, highlighting solvent-free or aqueous media as green alternatives .
What methodologies are used to evaluate the bioactivity of nicotinonitrile derivatives, and how are conflicting biological results interpreted?
Biological evaluation involves:
- Enzyme inhibition assays : For example, cites pyrazolo[3,4-b]pyridine derivatives tested against Biomphalaria alexandrina enzymes .
- In vitro cytotoxicity screening : Using cell lines to assess therapeutic potential.
Conflicting results (e.g., variable IC₅₀ values) require dose-response revalidation, control experiments (e.g., solvent effects), and structural analogs to isolate bioactive moieties .
How can researchers ensure reproducibility in this compound synthesis amid variability in reported protocols?
Reproducibility hinges on:
- Detailed experimental documentation : As per , including exact catalyst preparation steps, solvent grades, and purification methods .
- Supporting information : Full spectral data (¹H/¹³C NMR, IR) for all novel compounds, as in .
- Cross-lab validation : Independent replication studies using shared catalyst batches or commercial reagents (e.g., dioctyltin oxide in ) .
What strategies resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound intermediates?
Thermodynamic inconsistencies (e.g., enthalpy values in ) require:
- Calorimetric validation : Using DSC or isothermal titration calorimetry.
- Computational cross-checks : Comparing DFT-calculated values with experimental data from databases like NIST .
- Contextual analysis : Ensuring measurement conditions (e.g., gas vs. solution phase) align with the reaction environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
